Liproxstatin-1

Catalog No.
S533266
CAS No.
M.F
C19H21ClN4
M. Wt
340.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liproxstatin-1

Product Name

Liproxstatin-1

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)

InChI Key

YAFQFNOUYXZVPZ-UHFFFAOYSA-N

SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

solubility

Soluble in DMSO

Synonyms

Liproxstatin-1

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Isomeric SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC(=CC=C4)Cl

The exact mass of the compound Liproxstatin-1 is 340.1455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Ferroptosis:

  • Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Liproxstatin-1 has been identified as a potent inhibitor of ferroptosis. Studies have shown it can protect cells from ferroptosis induced by various stimuli []. This makes it a valuable tool for researchers studying ferroptosis and its role in diseases.

Investigation in Neurodegenerative Diseases:

  • Ferroptosis is implicated in the pathogenesis of some neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Due to its ferroptosis-inhibiting properties, Liproxstatin-1 is being explored as a potential therapeutic agent for these conditions. Research is ongoing to assess its effectiveness in protecting neurons from ferroptosis-mediated damage [].

Understanding Stress Responses:

  • Liproxstatin-1 can be used to study the cellular response to stress. By inhibiting ferroptosis, it allows researchers to isolate and investigate other stress-induced cell death pathways. This can provide valuable insights into how cells cope with various stressors.

Exploring its Mechanism of Action:

  • The exact mechanism by which Liproxstatin-1 inhibits ferroptosis is still under investigation. Research is ongoing to identify its molecular targets and understand how it interacts with cellular processes involved in ferroptosis. This knowledge can pave the way for the development of more targeted therapies [].

Liproxstatin-1 is a synthetic compound that serves as a potent inhibitor of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound is particularly noted for its ability to inhibit mitochondrial lipid peroxidation, restore the expression of glutathione, and enhance the activity of glutathione peroxidase 4. Liproxstatin-1 is recognized for its neuroprotective properties, particularly in models of central nervous system injuries and ischemia/reperfusion events .

Liproxstatin-1 acts as a ferroptosis inhibitor by suppressing lipid peroxidation, the accumulation of fat-based peroxides within cells that triggers ferroptosis [, ]. Studies suggest it may achieve this by either directly scavenging these peroxides or by modulating cellular pathways involved in their production or elimination []. Further research is needed to fully elucidate the precise mechanism.

Liproxstatin-1 functions primarily through its reactivity with peroxyl radicals, which contributes to its role as a radical-trapping antioxidant. The compound reacts with lipid hydroperoxides, thereby slowing down their accumulation and preventing oxidative stress in cells. This mechanism is crucial in mitigating ferroptosis, as it helps maintain cellular integrity in conditions where oxidative damage is prevalent .

The biological activity of liproxstatin-1 has been extensively studied in various contexts, particularly in relation to neuroprotection and cardioprotection. In oligodendrocytes, liproxstatin-1 has been shown to effectively inhibit ferroptosis induced by glutathione peroxidase 4 inhibition. In cardiac models, it reduces myocardial infarct sizes and preserves mitochondrial function during ischemia/reperfusion injury by decreasing levels of voltage-dependent anion channel 1 and restoring glutathione peroxidase 4 levels . Furthermore, it exhibits anti-inflammatory effects by reducing oxidative stress markers and improving neuronal health in models of inflammation .

Liproxstatin-1 can be synthesized through multi-step organic synthesis techniques involving the formation of spiroquinoxalinamine derivatives. The synthesis typically involves the reaction of specific precursor compounds under controlled conditions to yield the final product. Detailed methodologies can vary but generally focus on optimizing yield and purity through various reaction conditions and purification techniques .

Liproxstatin-1 has several promising applications in biomedical research and potential therapeutic contexts:

  • Neuroprotection: It is being investigated for its ability to protect against neurodegenerative diseases by inhibiting ferroptosis.
  • Cardioprotection: Studies have shown that it can reduce damage from ischemia/reperfusion injury in cardiac tissues.
  • Metabolic Disorders: Research indicates that liproxstatin-1 may ameliorate metabolic dysfunctions associated with fatty liver disease by inhibiting ferroptosis markers .
  • Inflammatory Conditions: Its ability to modulate oxidative stress makes it a candidate for treating conditions characterized by chronic inflammation.

Interaction studies have demonstrated that liproxstatin-1 interacts with various cellular pathways involved in oxidative stress response. It has been shown to restore levels of critical proteins involved in ferroptosis regulation, such as glutathione and glutathione peroxidase 4. Additionally, liproxstatin-1's protective effects against reactive oxygen species accumulation highlight its role as an effective therapeutic agent against oxidative damage .

Liproxstatin-1 shares similarities with other compounds known for their roles in inhibiting ferroptosis. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
Ferrostatin-1Radical-trapping antioxidantEarlier discovery; widely studied for similar effects
ErastinInduces ferroptosis via cysteine depletionDifferent mechanism; promotes cell death rather than protection
DeferoxamineIron chelatorFocuses on iron metabolism rather than direct antioxidant effects
RSL3Inhibits glutathione peroxidase 4Induces ferroptosis rather than preventing it

Liproxstatin-1 stands out due to its potent inhibition of lipid peroxidation specifically within mitochondrial contexts while also restoring critical antioxidant defenses .

Liproxstatin-1 (chemical name: N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine) is a spiroquinoxalinamine derivative with a molecular formula of C₁₉H₂₁ClN₄ and a molecular weight of 340.85 g/mol. Its structure features a spirocyclic core combining a piperidine ring fused to a quinoxaline moiety, with a 3-chlorobenzyl substituent at the 3'-amine position (Figure 1). The spiro architecture imposes steric constraints that influence its radical-trapping activity.

Table 1: Key structural identifiers of Liproxstatin-1

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄
Molecular Weight340.85 g/mol
CAS Registry Number950455-15-9
IUPAC NameN-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine

The chlorine atom at the para position of the benzyl group enhances lipid solubility, facilitating membrane penetration. X-ray crystallography and NMR studies confirm the spirocyclic conformation, which stabilizes the molecule’s redox-active amine group.

Synthesis Pathways and Analytical Profiling

Liproxstatin-1 is synthesized via a multicomponent reaction involving:

  • Diamine precursors (e.g., 1,2-diaminobenzene),
  • Ketones (e.g., cyclohexanone),
  • Isocyanides,
  • Lewis acids (e.g., trimethylsilyl chloride).

The reaction proceeds through a [Ugi-type mechanism], forming the spirocyclic quinoxaline core (Scheme 1). Post-synthetic purification employs reverse-phase HPLC, yielding >98% purity.

Table 2: Key synthetic parameters

ComponentRoleReaction Conditions
1,2-DiaminobenzeneQuinoxaline precursor60°C, anhydrous DMF
CyclohexanoneSpiro-ring formationTMSCl catalyst
3-Chlorobenzyl isocyanideBenzyl substituent source24-hour stirring

Analytical profiling via LC-MS (ESI+) confirms the molecular ion peak at m/z 341.1 [M+H]⁺, with UV-Vis maxima at 232, 276, and 314 nm.

Physicochemical Properties and Stability Analysis

Liproxstatin-1 exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves in polar aprotic solvents like DMSO (10 mg/mL) and ethanol (2.39 mg/mL with sonication). Its LogP value of 3.2 ± 0.3 predicts moderate lipophilicity, aligning with its ability to partition into lipid membranes.

Table 3: Solubility and stability data

SolventSolubility (mg/mL)Stability (25°C)
Water<1Unstable
DMSO10.5Stable (6 months)
Ethanol2.39 (warmed)Stable (1 month)

Stability studies show degradation under oxidative conditions (t₁/₂ = 4.6 hours in H₂O₂), but the compound remains intact at -20°C for >4 years. The pKa of the secondary amine is estimated at 8.9 ± 0.2, favoring protonation in physiological pH.

Computational Modeling of Radical Scavenging Activity

Liproxstatin-1 inhibits lipid peroxidation by donating hydrogen atoms to peroxyl radicals (ROO- ), forming stabilized aminyl radicals. Density functional theory (DFT) calculations reveal a bond dissociation enthalpy (BDE) of 82.7 kcal/mol for the N–H bond, lower than α-tocopherol (86 kcal/mol), explaining its superior radical-trapping efficiency in lipid bilayers.

Key computational insights:

  • The spirocyclic structure reduces steric hindrance, enabling rapid H-atom transfer.
  • Molecular dynamics simulations show preferential localization in polyunsaturated lipid regions, targeting peroxidation-prone sites.
  • QSAR models correlate the 3-chlorobenzyl group with enhanced membrane anchoring, increasing local radical scavenging efficacy.

Table 4: Computational parameters

ParameterValueMethod
N–H BDE82.7 kcal/molCBS-QB3
Partition coefficient (LogP)3.2 ± 0.3DFT/Monte Carlo
Solvation energy (ΔG_solv)-12.4 kcal/molCOSMO-RS

These findings position Liproxstatin-1 as a mechanistically unique antioxidant, combining structural rigidity with targeted lipid peroxidation inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

340.1454744 g/mol

Monoisotopic Mass

340.1454744 g/mol

Heavy Atom Count

24

Appearance

Light orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kim SE, Zhang L, Ma K, Riegman M, Chen F, Ingold I, Conrad M, Turker MZ, Gao M, Jiang X, Monette S, Pauliah M, Gonen M, Zanzonico P, Quinn T, Wiesner U, Bradbury MS, Overholtzer M. Ultrasmall nanoparticles induce ferroptosis in nutrient-deprived cancer cells and suppress tumour growth. Nat Nanotechnol. 2016 Nov;11(11):977-985. doi: 10.1038/nnano.2016.164. PubMed PMID: 27668796; PubMed Central PMCID: PMC5108575.
2: Cao JY, Dixon SJ. Mechanisms of ferroptosis. Cell Mol Life Sci. 2016 Jun;73(11-12):2195-209. doi: 10.1007/s00018-016-2194-1. Review. PubMed PMID: 27048822; PubMed Central PMCID: PMC4887533.
3: Xie Y, Song X, Sun X, Huang J, Zhong M, Lotze MT, Zeh HJ 3rd, Kang R, Tang D. Identification of baicalein as a ferroptosis inhibitor by natural product library screening. Biochem Biophys Res Commun. 2016 May 13;473(4):775-80. doi: 10.1016/j.bbrc.2016.03.052. PubMed PMID: 27037021.
4: Dong T, Liao D, Liu X, Lei X. Using Small Molecules to Dissect Non-apoptotic Programmed Cell Death: Necroptosis, Ferroptosis, and Pyroptosis. Chembiochem. 2015 Dec;16(18):2557-61. doi: 10.1002/cbic.201500422. Review. PubMed PMID: 26388514.
5: Friedmann Angeli JP, Schneider M, Proneth B, Tyurina YY, Tyurin VA, Hammond VJ, Herbach N, Aichler M, Walch A, Eggenhofer E, Basavarajappa D, Rådmark O, Kobayashi S, Seibt T, Beck H, Neff F, Esposito I, Wanke R, Förster H, Yefremova O, Heinrichmeyer M, Bornkamm GW, Geissler EK, Thomas SB, Stockwell BR, O'Donnell VB, Kagan VE, Schick JA, Conrad M. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice. Nat Cell Biol. 2014 Dec;16(12):1180-91. doi: 10.1038/ncb3064. PubMed PMID: 25402683; PubMed Central PMCID: PMC4894846.

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